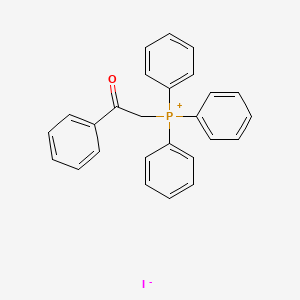

Phenacyltriphenylphosphonium iodide

CAS No.: 6230-82-6

Cat. No.: VC17164280

Molecular Formula: C26H22IOP

Molecular Weight: 508.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6230-82-6 |

|---|---|

| Molecular Formula | C26H22IOP |

| Molecular Weight | 508.3 g/mol |

| IUPAC Name | phenacyl(triphenyl)phosphanium;iodide |

| Standard InChI | InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |

| Standard InChI Key | HOFJGRYCTCIEJV-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Introduction

Chemical Identity and Physicochemical Properties

Phenacyltriphenylphosphonium iodide consists of a phenacyl group () bonded to a triphenylphosphonium cation (), counterbalanced by an iodide anion. Its molecular structure confers distinct electronic and steric properties, making it highly reactive in nucleophilic and electron-deficient environments. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 508.33 g/mol |

| Exact Mass | 508.04500 Da |

| PSA (Polar Surface Area) | 30.66 Ų |

| LogP (Partition Coefficient) | 1.87 |

| Synonyms | Phenacyltriphenylphosphonium iodide, Triphenyl(phenacyl)phosphonium iodide |

The compound’s high molecular weight and lipophilic character () suggest moderate solubility in polar aprotic solvents such as dichloromethane or tetrahydrofuran, though exact solubility data remain undocumented .

Synthesis and Mechanistic Pathways

Traditional Synthesis Routes

Phenacyltriphenylphosphonium iodide is typically synthesized via nucleophilic substitution between triphenylphosphine () and phenacyl iodide () in anhydrous conditions. This exothermic reaction proceeds through an mechanism, yielding the quaternary phosphonium salt with high efficiency .

Hypervalent-Iodine-Mediated Oxidative Olefination

A notable application of this compound is its role in the hypervalent-iodine-mediated oxidative olefination of benzylic amines to α,β-unsaturated ketones . The reaction mechanism involves three key steps:

-

Oxidation: (Diacetoxyiodo)benzene () oxidizes benzylic amines to imines.

-

Nucleophilic Attack: The in situ-generated acetoxy anion () deprotonates the phenacyl(triphenyl)phosphonium salt, forming a ylide.

-

Wittig-Type Olefination: The ylide reacts with the imine intermediate, leading to α,β-unsaturated ketones with high -selectivity (70–95% yield) .

This one-pot protocol eliminates the need for exogenous bases, offering operational simplicity and compatibility with diverse amine substrates .

Applications in Organic Synthesis

Wittig Olefination

As a classical Wittig reagent precursor, phenacyltriphenylphosphonium iodide facilitates the formation of carbon-carbon double bonds. For example, milling the phosphonium salt with potassium -butoxide (-BuOK) generates the reactive ylide , which undergoes olefination with aldehydes to produce stilbene derivatives .

Mechanochemical Activation

Recent advances in solvent-free synthesis have leveraged mechanochemical techniques to enhance the efficiency of Wittig reactions. Ball milling phenacyltriphenylphosphonium iodide with -BuOK at ambient temperature achieves near-quantitative ylide formation within 15 minutes, bypassing the need for toxic solvents or prolonged heating . This approach aligns with green chemistry principles by minimizing waste and energy consumption.

Recent Advances and Future Directions

Sustainable Methodologies

The integration of mechanochemistry into phosphonium salt reactivity has opened new avenues for sustainable synthesis. For instance, Pecharsky et al. demonstrated that milling phenacyltriphenylphosphonium iodide with yields Wittig reagents with 99% efficiency, significantly reducing reaction times compared to traditional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume